N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

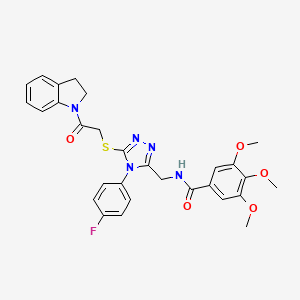

This compound is a triazole-based derivative featuring a 4-fluorophenyl group at the 4-position of the triazole ring, a thioether-linked indolin-1-yl-2-oxoethyl substituent at the 5-position, and a 3,4,5-trimethoxybenzamide moiety at the 3-methyl position. Its synthesis likely involves sequential S-alkylation of triazole-thiones with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) under basic conditions, followed by amidation with 3,4,5-trimethoxybenzoyl chloride . The indolin-1-yl group introduces a heterocyclic scaffold that may enhance interactions with biological targets, while the trimethoxybenzamide moiety is associated with improved pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28FN5O5S/c1-38-23-14-19(15-24(39-2)27(23)40-3)28(37)31-16-25-32-33-29(35(25)21-10-8-20(30)9-11-21)41-17-26(36)34-13-12-18-6-4-5-7-22(18)34/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEDJWLXWWDJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28FN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole ring, an indoline moiety, and a trimethoxybenzamide group. The synthesis typically involves multi-step organic reactions including reductive amination and coupling reactions to form the final product. For example, starting from 5-nitroindoline, subsequent reactions yield the desired compound with high efficiency .

Antiviral Activity

Research has indicated that compounds similar to This compound exhibit antiviral properties. A study evaluating phenylalanine derivatives demonstrated that modifications in the molecular structure significantly influence antiviral efficacy against HIV-1. Compounds with similar structural features were shown to have micromolar activity against viral replication .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on lipoxygenase (LOX), an enzyme involved in inflammatory processes. The π–cation interactions between the fluorophenyl group and the catalytic iron in LOX suggest that structural modifications can enhance binding affinity and selectivity .

Case Studies

-

Inhibition of 5-Lipoxygenase (5-LOX) :

- A series of triazole derivatives were synthesized and tested for their ability to inhibit 5-LOX. The results showed that certain derivatives exhibited significant inhibition with IC50 values in the low micromolar range. The binding poses suggested that the indoline scaffold contributes to effective enzyme interaction .

- Antiviral Activity Against HIV :

The proposed mechanism of action for This compound involves multiple pathways:

- Enzyme Interaction : The compound binds to key enzymes involved in inflammation and viral replication.

- Molecular Targeting : The structural components allow for selective targeting of specific protein sites, disrupting normal biological processes.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole derivatives modified with aryl/heteroaryl thioethers and benzamide groups. Key structural analogs and their distinguishing features include:

Physicochemical Properties

IR and NMR Spectral Data :

- The target compound’s IR spectrum shows absence of ν(S-H) (~2500–2600 cm⁻¹), confirming thione tautomer stability, and ν(C=O) at ~1680 cm⁻¹ for the amide group .

- ¹H-NMR reveals distinct shifts for the indolin-1-yl protons (δ 6.8–7.2 ppm) and trimethoxybenzamide methyl groups (δ 3.7–3.9 ppm), aligning with analogs in and .

Mass Spectrometry :

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.